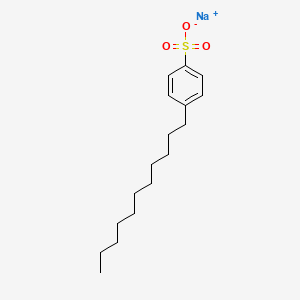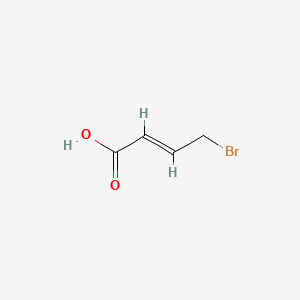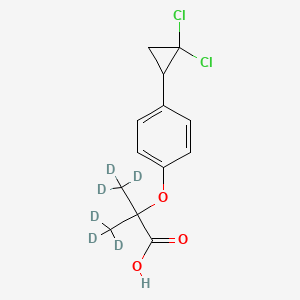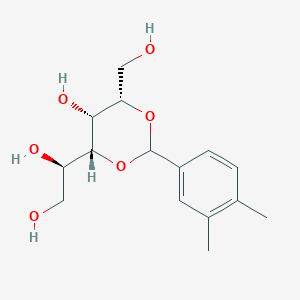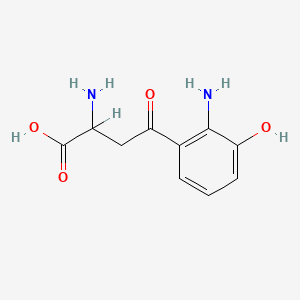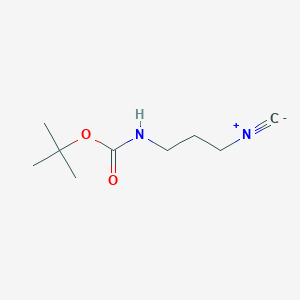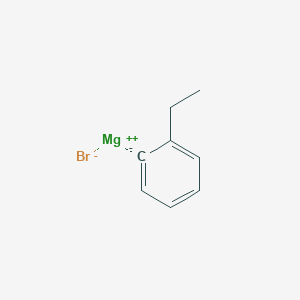
2-Ethylphenylmagnesium bromide
Descripción general
Descripción
2-Ethylphenylmagnesium bromide is a valuable organometallic reagent that has gained significant attention over the years in the field of organic synthesis. It is often used as a synthetic equivalent for the phenyl “Ph −” synthon .
Synthesis Analysis
This compound can be synthesized from 2-Bromoethylbenzene and Magnesium . The reaction of 2-(trifluoromethyl)aniline with 2,6-dimethylphenylmagnesium bromide yields 1-methyl-9-(2,6-dimethylphenyl)acridine by the formal reaction of one equivalent of the aniline and two equivalents of the Grignard reagent .Molecular Structure Analysis
The molecular formula of this compound is C8H9BrMg . The molecular weight is 209.36600 . The exact mass is 207.97400 .Chemical Reactions Analysis
Phenylmagnesium bromide is a strong nucleophile as well as a strong base. It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes .Aplicaciones Científicas De Investigación
Organophosphorus Compounds Synthesis
2-Ethylphenylmagnesium bromide is utilized in synthesizing various organophosphorus compounds. For instance, ethyl 4-bromobutylphosphonochloridate reacts with phenylmagnesium bromide, a compound closely related to this compound, to produce bromobutyl(phenyl)phosphinic acid. This reaction demonstrates its potential in generating complex organophosphorus structures through multiple steps involving acid-catalyzed hydrolysis and cyclodehydrobromination (Hewitt & Newland, 1977).
Grignard Reactions with Pyrazoles
In the realm of heterocyclic chemistry, this compound plays a role in Grignard reactions with pyrazoles. It reacts specifically with 1-phenyl-pyrazole, leading to the formation of various pyrazole derivatives. This highlights its versatility in synthesizing compounds with potential pharmacological applications (Marxer & Siegrist, 1974).
Synthesis of Acridines
This compound is instrumental in the synthesis of acridines, a class of compounds with significant pharmaceutical importance. An example is the synthesis of 9-(2-ethylphenyl)acridine, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Zhang et al., 2013).
Structural Studies in Solution
The structural characteristics of organomagnesium bromides, including this compound, have been extensively studied in solution. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in various chemical reactions (Wellmar et al., 1991).
Organometallic Chemistry and Catalysis
This compound plays a significant role in organometallic chemistry and catalysis. Its reactivity and ability to form complexes with various metals and organic compounds make it an essential reagent in this field. This is exemplified in the synthesis of benzylic Grignard reagents and their application in pharmaceutical synthesis, like the synthesis of ibuprofen (Greenhalgh et al., 2014).
Mecanismo De Acción
Target of Action
2-Ethylphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of this compound are typically carbon atoms that are part of carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl carbon of aldehydes, ketones, or esters . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This carbon then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a Grignard reagent, it is often used in the synthesis of alcohols, where it can add to carbonyl groups in aldehydes or ketones . The resulting product after the addition of water or an acid is a secondary or tertiary alcohol .
Pharmacokinetics
It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air, and they are usually prepared and used under anhydrous conditions .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond, which can lead to the synthesis of a variety of organic compounds . For example, when reacting with a carbonyl compound like an aldehyde or a ketone, the result is an alcohol .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under anhydrous conditions and in an inert atmosphere . The reaction is also dependent on the temperature, and it usually takes place at room temperature .
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;ethylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDNMXPEPMLBA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





